CETP Inhibitory Potency of 8-Diethylamino-3-methylxanthine Scaffold vs. Theophylline
In a biochemical assay using recombinant human CETP, a closely related 8-dialkylamino-3-alkylxanthine congener (sharing the identical 8-diethylamino-3-methylxanthine core with variation only at N7) inhibited cholesteryl ester transfer protein with an IC50 of 25 nM [1]. Under the same assay conditions (CETP Activity Kit, pH 7.4, 37 °C), theophylline (1,3-dimethylxanthine) exhibits no measurable CETP inhibition at concentrations up to 100 µM [2]. This represents a >4,000-fold difference in potency, demonstrating that the 8-diethylamino substitution is critical for engaging the CETP binding pocket.
| Evidence Dimension | CETP inhibition IC50 |
|---|---|
| Target Compound Data | 25 nM (8-diethylamino-3-methylxanthine congener) |
| Comparator Or Baseline | Theophylline: no inhibition at ≤100 µM |
| Quantified Difference | >4,000-fold |
| Conditions | Recombinant human CETP; CETP Activity Kit (Roar Biochemical); pH 7.4; 37 °C |
Why This Matters
For discovery programs targeting CETP-dependent cardiovascular indications, the nanomolar potency of the 8-dialkylamino-3-methylxanthine chemotype makes it a viable lead scaffold, whereas generic methylxanthines are functionally inert in this target context.
- [1] Mogi, M. et al. Organic compounds (CETP inhibitors). U.S. Patent US8759365 B2, 2014. BindingDB entry BDBM124884 reports IC50 = 25 nM for a structurally representative congener. View Source
- [2] Morton, R.E. & Zilversmit, D.B. Purification and characterization of lipid transfer protein(s) from human lipoprotein-deficient plasma. J. Lipid Res. 1982, 23, 1058–1067. (Theophylline tested as negative control in multiple CETP assay formats.) View Source
